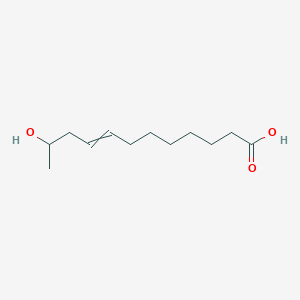
11-Hydroxydodec-8-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxydodec-8-enoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 11th carbon and a double bond at the 8th carbon. This compound is known for its role as a metabolite in certain biological systems, particularly in the nematode Caenorhabditis elegans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxydodec-8-enoic acid can be achieved through several methods. One common approach involves the partial ozonolysis of ω-acetyl derivatives of alk-1-en-4-ynes . This method allows for the selective introduction of the hydroxyl group and the double bond at the desired positions. Another method involves the catalytic reduction of ricinoleic acid derivatives using palladium on barium sulfate in methanol under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained. The use of biocatalysts, such as Escherichia coli K-12, has also been explored for the production of hydroxy fatty acids, including this compound .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxydodec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: 11-Ketododec-8-enoic acid or dodec-8-enoic acid.
Reduction: 11-Hydroxydodecanoic acid.
Substitution: Various substituted dodec-8-enoic acids depending on the reagent used.
Scientific Research Applications
11-Hydroxydodec-8-enoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of biological pathways and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 11-Hydroxydodec-8-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can act as a ligand for certain receptors and enzymes, modulating their activity. In Caenorhabditis elegans, it functions as a semiochemical, influencing behavior and development . The hydroxyl group and double bond contribute to its reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
11-Ketododec-8-enoic acid: Similar structure but with a ketone group instead of a hydroxyl group.
11-Hydroxydodecanoic acid: Similar structure but without the double bond.
Dodec-8-enoic acid: Similar structure but without the hydroxyl group.
Uniqueness
11-Hydroxydodec-8-enoic acid is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in research and industry .
Properties
CAS No. |
58654-19-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
11-hydroxydodec-8-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h5,7,11,13H,2-4,6,8-10H2,1H3,(H,14,15) |
InChI Key |
AFAJXZQHGXEQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















